molecular formula C22H25N5O2 B2384683 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2194907-13-4

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2384683
CAS No.: 2194907-13-4
M. Wt: 391.475
InChI Key: VXNWJQXPJUOENN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic compound that features an indole ring, a morpholine ring, and a pyrido[2,3-d]pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the construction of the pyrido[2,3-d]pyrimidine ring, and finally the introduction of the morpholine ring. Each step requires specific reagents and conditions, such as:

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Pyrido[2,3-d]pyrimidine synthesis: Cyclization reactions involving appropriate precursors.

    Morpholine introduction: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidine ring, using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the indole or pyrido[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The indole ring could facilitate binding to protein targets, while the morpholine and pyrido[2,3-d]pyrimidine rings might enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-1-(2-piperidin-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one: Similar structure but with a piperidine ring instead of morpholine.

    2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydroquinazolin-8(5H)-yl)ethan-1-one: Similar structure but with a quinazoline ring instead of pyrido[2,3-d]pyrimidine.

Uniqueness

The uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one lies in its specific combination of rings, which may confer unique biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWJQXPJUOENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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